alpha-Tocopherol quinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURHZSBLWSODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933064 | |
| Record name | 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14721-75-6 | |
| Record name | 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Origins and Regulation in Biological Systems
The synthesis of alpha-tocopherol (B171835), the precursor to alpha-tocopherol quinol, is a complex process that takes place primarily in the plastids of higher plants and other photosynthetic organisms. nih.gov It involves the convergence of two major metabolic pathways that provide the necessary building blocks for the tocopherol molecule.
The journey to this compound begins with the synthesis of its parent molecule, alpha-tocopherol, which is assembled from two primary precursors originating from distinct metabolic routes: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.com
The Shikimate Pathway , located in the plastids, is responsible for producing the aromatic head group of the tocopherol molecule. nih.gov Specifically, it synthesizes the aromatic amino acid L-tyrosine, which is then converted to p-hydroxyphenylpyruvate (HPP). researchgate.net This compound is the direct precursor to homogentisic acid (HGA), which forms the chromanol ring of tocopherols (B72186). pnas.org
The Methylerythritol Phosphate (MEP) Pathway , also a plastidial pathway, generates the hydrophobic phytyl tail. nih.gov This pathway produces isopentenyl diphosphate (B83284) (IPP), a fundamental five-carbon building block. ksu.edu.sa Four molecules of IPP are condensed to form the 20-carbon geranylgeranyl diphosphate (GGDP). ksu.edu.sa GGDP is then reduced to phytyl diphosphate (PDP), the immediate precursor for the phytyl tail of tocopherols. researchgate.netfrontiersin.org Alternatively, phytol (B49457) released from chlorophyll (B73375) degradation can be recycled and phosphorylated to PDP, providing another source for the phytyl tail, especially during leaf senescence. frontiersin.orgnih.gov
The coordination of these two pathways is essential for the continuous synthesis of tocopherols, highlighting the intricate metabolic network within plant cells.
Table 1: Precursor Pathways for Alpha-Tocopherol Biosynthesis
| Pathway | Location | Key Precursor Provided |
|---|---|---|
| Shikimate Pathway | Plastid | Homogentisic Acid (HGA) |
| Methylerythritol Phosphate (MEP) Pathway | Plastid | Phytyl Diphosphate (PDP) |
| Chlorophyll Degradation | Chloroplast | Phytol (recycled to PDP) |
The assembly of tocopherols and the subsequent formation of this compound involve a series of enzymatic reactions localized within the plastids.
The first committed step in tocopherol biosynthesis is the condensation of HGA and PDP, a reaction catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT) , also known as VTE2. pnas.orgnih.gov This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov
Following this, the pathway can proceed through two branches leading to the different tocopherol isoforms. For the synthesis of alpha- and gamma-tocopherols, MPBQ is first methylated by MPBQ methyltransferase (VTE3) to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). oup.comnih.gov
The crucial cyclization step, which forms the characteristic chromanol ring, is carried out by tocopherol cyclase (TC) , also known as VTE1. This enzyme converts DMPBQ into gamma-tocopherol (B30145). oup.comnih.gov
The final step in alpha-tocopherol synthesis is the methylation of gamma-tocopherol at the C-5 position of the chromanol ring. This reaction is catalyzed by gamma-tocopherol methyltransferase (γ-TMT) , also known as VTE4, yielding alpha-tocopherol. oup.comnih.gov
The formation of This compound is not a direct biosynthetic step but rather a consequence of the antioxidant function of alpha-tocopherol. Under conditions of oxidative stress, particularly high light, alpha-tocopherol scavenges reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are generated in photosystem II. frontiersin.org This process leads to the oxidation of alpha-tocopherol.
The oxidation initially forms a tocopheroxyl radical, which can be further oxidized to alpha-tocopherol quinone (α-TQ) . mdpi.com This quinone can then be enzymatically reduced in an NADPH-dependent reaction to form This compound (α-TQH₂) . mdpi.comnih.gov An NAD(P)H-dependent quinone oxidoreductase, NDC1, has been identified as being involved in this reduction step. mdpi.com
Furthermore, a plastid-based recycling pathway exists that can convert α-TQ back to alpha-tocopherol, completing a tocopherol redox cycle. oup.comfrontiersin.org This cycle involves the conversion of α-TQH₂ to trimethylphytylbenzoquinone (TMPBQ) by a yet-to-be-identified dehydratase, which is then re-cyclized by tocopherol cyclase (VTE1) to regenerate the tocopherol molecule. mdpi.comfrontiersin.org
Table 2: Key Enzymes in Tocopherol Biosynthesis and Quinol Formation
| Enzyme | Gene Name | Function |
|---|---|---|
| Homogentisate Phytyltransferase | HPT / VTE2 | Condenses HGA and PDP to form MPBQ. pnas.orgnih.gov |
| MPBQ Methyltransferase | VTE3 | Methylates MPBQ to form DMPBQ. oup.comnih.gov |
| Tocopherol Cyclase | TC / VTE1 | Cyclizes DMPBQ to form gamma-tocopherol and participates in the recycling of α-TQH₂. oup.comnih.govmdpi.com |
| Gamma-Tocopherol Methyltransferase | γ-TMT / VTE4 | Methylates gamma-tocopherol to form alpha-tocopherol. oup.comnih.gov |
| NAD(P)H Quinone Oxidoreductase | NDC1 | Reduces alpha-tocopherol quinone to this compound. mdpi.com |
The biosynthesis of tocopherols, and consequently the formation of this compound, is tightly regulated and highly responsive to environmental stress. nih.gov Various abiotic stresses, including high-intensity light, drought, high salinity, heavy metals, and chilling, lead to an increase in tocopherol production. nih.govmdpi.com This upregulation is a protective mechanism to counteract the increased generation of ROS that occurs under these conditions. mdpi.com
High light stress is a primary factor influencing the accumulation of both tocopherols and their oxidation products. frontiersin.org Increased light intensity leads to the over-excitation of the photosynthetic apparatus, resulting in the formation of singlet oxygen. frontiersin.org Alpha-tocopherol scavenges these ROS, leading to its oxidation and the subsequent formation of alpha-tocopherol quinone and this compound. frontiersin.org Studies have shown that the levels of alpha-tocopherol quinone increase during high light stress and senescence. frontiersin.org
The expression of key biosynthetic genes is also modulated by stress. For instance, the mRNA levels of HPT increase significantly under abiotic stress, suggesting that the activity of this enzyme is a limiting factor for total tocopherol synthesis during stress conditions. nih.gov The accumulation of gamma- and delta-tocopherols in stressed tissues also indicates that the methylation steps catalyzed by VTE3 and γ-TMT can become bottlenecks in the pathway to alpha-tocopherol.
Exogenous application of jasmonic acid, a plant stress hormone, has been shown to increase α-tocopherol content, further linking the biosynthetic pathway to stress signaling networks.
The entire pathway of tocopherol biosynthesis and the subsequent formation and recycling of this compound are compartmentalized within the plastids of plant cells. nih.gov However, there is a finer spatial organization of the enzymes involved.
Most of the enzymes of the tocopherol biosynthetic pathway, including HPT, VTE3, and γ-TMT, are localized to the inner envelope membrane of the chloroplasts. This positions the pathway in close proximity to the photosynthetic machinery in the thylakoid membranes, where the antioxidant function of tocopherols is most critical.
Interestingly, the key cyclization enzyme, tocopherol cyclase (VTE1), as well as the quinone reductase NDC1, have been found to be localized in plastoglobules. mdpi.com Plastoglobules are lipoprotein sub-compartments that are physically attached to the thylakoid membranes and are known to be involved in lipid metabolism and stress responses. This localization suggests that the final steps of tocopherol synthesis and the recycling of its oxidized forms may occur within these specialized structures.
While the MEP and shikimate pathways providing the precursors are plastidial, there is evidence suggesting that the synthesis of HGA from HPP may occur at least partially in the cytoplasm. researchgate.netksu.edu.sa This would necessitate the transport of HGA across the chloroplast envelope to the site of tocopherol synthesis, indicating a level of inter-organellar cooperation. ksu.edu.sa
Table 3: Subcellular Localization of Key Processes
| Process | Compartment | Specific Location |
|---|---|---|
| Shikimate & MEP Pathways | Plastid | Stroma |
| HGA Synthesis | Cytoplasm / Plastid | Cytoplasm and/or Plastid |
| Tocopherol Biosynthesis | Chloroplast | Inner Envelope Membrane |
| Tocopherol Cyclization (VTE1) | Chloroplast | Plastoglobules |
| α-TQ Reduction (NDC1) | Chloroplast | Plastoglobules |
Biochemical Pathways and Transformations of Alpha Tocopherol Quinol
Generation Pathways of Alpha-Tocopherol (B171835) Quinol
Alpha-tocopherol quinol (α-TQH2) is not directly sourced from the diet but is an endogenous product derived from other forms of vitamin E through key biochemical reactions. Its formation is a crucial step in the antioxidant and metabolic pathways of alpha-tocopherol.
Oxidative Derivation from Alpha-Tocopherol
The primary route to this compound begins with the oxidation of alpha-tocopherol (α-TOH). As a potent lipid-soluble antioxidant, α-TOH donates a hydrogen atom to neutralize lipid peroxyl radicals, forming the tocopheroxyl radical (α-TO•). wikipedia.orgresearchgate.net This radical can then react with another lipid peroxyl radical, leading to the formation of 8a-substituted tocopherone adducts. frontiersin.org These intermediates can hydrolyze to yield alpha-tocopherol quinone (α-TQ). frontiersin.org Alternatively, two-electron oxidants can directly oxidize α-TOH to a tocopheroxylium cation, which then hydrolyzes to α-TQ. frontiersin.org While α-TQ is the direct oxidation product, its subsequent reduction is what yields this compound.
Reductive Conversion from Alpha-Tocopherol Quinone
Alpha-tocopherol quinone (α-TQ), the oxidized derivative of alpha-tocopherol, can be enzymatically reduced to form this compound (α-TQH2). psu.edunih.gov This two-electron reduction is a key step in the recycling of vitamin E. In humans and other mammals, this reduction is catalyzed by NAD(P)H-dependent reductases present in both mitochondria and microsomes. psu.eduresearchgate.net One of the key enzymes identified in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. pnas.orgfrontiersin.orgresearchgate.netacs.org In plant chloroplasts, a similar function is carried out by the NAD(P)H-dependent quinone oxidoreductase NDC1. frontiersin.orgnih.gov This conversion is vital as it transforms the non-antioxidant α-TQ into the potent antioxidant α-TQH2. frontiersin.orgnih.gov
Interconversion Dynamics with Related Tocochromanols and Quinones
The interconversion of this compound is central to the recycling of alpha-tocopherol. While direct conversion of α-TQH2 into other tocopherol forms like gamma-tocopherol (B30145) is not a recognized pathway in mammals, its interaction with other quinones is linked through the enzymatic systems that act upon it. usda.govaocs.org
In plant chloroplasts, the enzyme NDC1, which reduces α-TQ to α-TQH2, has a broad substrate specificity and is also involved in the reduction of plastoquinone (B1678516) (PQ) to plastoquinol (PQH2). frontiersin.orgnih.gov This suggests an indirect link and potential competition for the same reducing enzyme pool between the tocopherol and plastoquinone pathways. The regeneration of α-tocopherol from α-TQH2 is completed by the enzyme tocopherol cyclase (VTE1), which preferentially uses the reduced quinol form to reform the chromanol ring. frontiersin.orgfrontiersin.orgnih.gov
Enzymatic Systems Involved in this compound Interconversions and Recycling
Several enzymatic systems are crucial for the interconversion and recycling of this compound. These enzymes are found across different species and cellular compartments, highlighting the importance of this pathway.
In humans, NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme that catalyzes the reduction of α-TQ to α-TQH2. frontiersin.orgacs.org This enzyme is highly efficient in this conversion, more so than for other quinones like coenzyme Q10. frontiersin.org The activity of NQO1 is found in various tissues, including the liver, and plays a significant role in maintaining a pool of the antioxidant α-TQH2. biorxiv.orgskinident.world
In plants, the tocopherol recycling pathway relies on a two-step process involving NDC1 and tocopherol cyclase (VTE1) . frontiersin.orgfrontiersin.org NDC1, a NAD(P)H-dependent quinone oxidoreductase located in plastoglobules, reduces α-TQ to α-TQH2. frontiersin.orgcornell.edu Subsequently, VTE1, also in the plastoglobules, catalyzes the cyclization of the hydroquinone (B1673460) to regenerate α-tocopherol. pnas.orgfrontiersin.orguniprot.org
The table below summarizes the key enzymes involved in the generation and recycling of this compound.
| Enzyme | Organism/Location | Substrate(s) | Product(s) | Function in α-TQH2 Pathway |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Humans, Mammals | Alpha-tocopherol quinone (α-TQ), NAD(P)H | This compound (α-TQH2), NAD(P)+ | Reduction of α-TQ to the antioxidant α-TQH2. |
| NDC1 | Plants (Plastids) | Alpha-tocopherol quinone (α-TQ), Plastoquinone | This compound (α-TQH2), Plastoquinol | Reduction of α-TQ to α-TQH2 for recycling. |
| Tocopherol Cyclase (VTE1) | Plants (Plastids) | 2,3-dimethyl-5-phytyl-1,4-hydroquinone (DMPQ) | Gamma-tocopherol | Recycles α-TQH2 back to α-tocopherol. |
| NADPH-cytochrome P450 reductase | Mammals (Microsomes) | Alpha-tocopherol quinone (α-TQ) | This compound (α-TQH2) | Contributes to the reduction of α-TQ. |
Metabolic Fates and Subsequent Catabolic Transformations
While a significant portion of this compound is recycled back to alpha-tocopherol, its precursor, alpha-tocopherol quinone, can also enter a catabolic pathway, particularly when vitamin E levels are in excess. This degradation pathway is initiated by the enzyme cytochrome P450 4F2 (CYP4F2) . nih.govresearchgate.netresearchgate.net
CYP4F2 catalyzes the ω-hydroxylation of the phytyl tail of both α-tocopherol and α-tocopherol quinone. nih.govresearchgate.net This initial step leads to the formation of ω-hydroxy-α-tocopheryl quinone (ω-OH-α-TQ). researchgate.net Further oxidation of the hydroxyl group results in the formation of a terminal carboxylic acid, ω-carboxy-α-tocopheryl quinone (ω-COOH-α-TQ). researchgate.net These modifications increase the water solubility of the molecule, facilitating its eventual excretion from the body, primarily through the urine after conjugation. wikipedia.org This catabolic route represents a mechanism for eliminating excess vitamin E and its oxidation products, thereby regulating its levels in the body.
The table below details the key catabolic products of alpha-tocopherol quinone.
| Metabolite | Precursor | Key Enzyme(s) | Significance |
| ω-hydroxy-alpha-tocopheryl quinone | Alpha-tocopherol quinone | CYP4F2 | Initial product of the catabolic pathway, increasing water solubility. |
| ω-carboxy-alpha-tocopheryl quinone | ω-hydroxy-alpha-tocopheryl quinone | Oxidases | Further oxidized product, preparing the molecule for excretion. |
| Carboxyethyl-hydroxychromans (CEHCs) | Tocopherols (B72186)/Tocotrienols | CYP4F2, β-oxidation enzymes | Terminal breakdown products of vitamin E vitamers excreted in urine. wikipedia.orgresearchgate.net |
Mechanistic Studies of Alpha Tocopherol Quinol S Biological Activities
Role in Cellular Redox Homeostasis
Cellular redox homeostasis is a dynamic process of balancing oxidizing and reducing reactions, essential for normal cellular function. mdpi.com Alpha-tocopherol (B171835) quinol participates in this process through its ability to engage in electron and proton transfer reactions, functioning as part of a redox-cycling system with its oxidized form, alpha-tocopherol quinone. psu.edunih.gov
The core of alpha-tocopherol quinol's role in redox homeostasis lies in its capacity for two-electron transfer. The formation of this compound itself is a critical step. Alpha-tocopherol can be oxidized in a process involving the loss of two electrons and a proton to form alpha-tocopherol quinone. researchgate.netacs.orgmdpi.com This quinone can then be reduced to alpha-tocopherol hydroquinone (B1673460) (quinol) through a chemically reversible two-electron, two-proton (+2e⁻/+2H⁺) process. researchgate.netacs.org
This ability to accept and donate electrons allows this compound to act as a potent reducing agent in specific biological contexts. A primary example of this is its interaction with enzymes containing redox-active metal centers. nih.govplos.org Studies have shown that this compound can directly reduce the ferric iron (Fe³⁺) in the active site of certain enzymes to its ferrous (Fe²⁺) state, thereby modulating their catalytic activity. nih.govplos.org This electron transfer is a key component of its mechanism in regulating cellular pathways like ferroptosis. nih.govnih.gov
The electron transfer reactions of the alpha-tocopherol quinone/quinol system are intricately linked with proton transfers, a mechanism known as Proton-Coupled Electron Transfer (PCET). nih.govmdpi.commdpi.com PCET mechanisms are fundamental in many biological antioxidant reactions, as they provide a lower-energy pathway for radical scavenging compared to simple electron or hydrogen atom transfer. mdpi.commdpi.com
Regulation of Specific Cell Death Pathways
Recent research has illuminated a critical role for this compound in regulating ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.govnih.gov This function is distinct from the non-specific radical-trapping activity of alpha-tocopherol and relies on a specific enzymatic interaction. plos.org
This compound has been identified as a potent endogenous inhibitor of ferroptosis, significantly more effective than its parent compound, alpha-tocopherol. nih.govnih.gov Its anti-ferroptotic effect is proposed to occur via a multi-step biochemical mechanism: nih.govplos.orgresearchgate.net
Oxidative hydrolysis of alpha-tocopherol to alpha-tocopherol quinone.
Cellular reduction of the quinone to form alpha-tocopherol hydroquinone (quinol).
Direct inhibition of the pro-ferroptotic enzyme 15-lipoxygenase by this compound.
Subsequent inhibition of the ferroptosis cascade by preventing the formation of lipid hydroperoxides.
This targeted mechanism challenges the long-held belief that Vitamin E's protective effects are solely due to its general antioxidant properties. nih.govplos.org Studies using a non-metabolizable analog of alpha-tocopherol, which retains radical-trapping antioxidant activity but cannot be converted to the quinol, failed to prevent ferroptosis, underscoring the essential role of the quinol metabolite. nih.gov
The primary molecular target for this compound's anti-ferroptotic activity is 15-lipoxygenase (15-LO). nih.govnih.gov Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, a key step in initiating lipid peroxidation. nih.gov The catalytic activity of 15-LO depends on a non-heme iron atom in its active site being in the oxidized ferric (Fe³⁺) state. plos.org
This compound inhibits 15-LO by acting as a reducing agent, directly targeting this iron center. nih.govnih.gov Through an electron transfer mechanism, it reduces the active Fe³⁺ to the inactive ferrous (Fe²⁺) state. plos.orgresearchgate.net This reduction inactivates the enzyme, thereby halting the production of lipid hydroperoxides that drive the ferroptotic cell death process. plos.org Electron paramagnetic resonance (EPR) spectroscopy has confirmed this reduction of the SLO-Fe³⁺ signal upon the addition of this compound. plos.org In isolated enzyme assays, this compound demonstrated direct inhibitory activity, whereas alpha-tocopherol and alpha-tocopherol quinone did not. plos.org
| Compound | 15-LO Enzyme Inhibition (IC₅₀) | Ferroptosis Cell Rescue (EC₅₀) |
| alpha-Tocopherol (αT) | > 100 µM | ~ 5.3 µM |
| alpha-Tocopherol Quinone (αTQ) | > 100 µM | ~ 0.2 µM |
| This compound (αTHQ) | ~ 2.45 µM | ~ 0.05 µM |
| Data derived from studies on rabbit 15-lipoxygenase and a mouse striatal cell ferroptosis model. plos.org |
Modulatory Effects on Cellular Signaling Pathways
Beyond its direct role in redox homeostasis and ferroptosis, alpha-tocopherol and its metabolites can modulate various cellular signaling pathways, often independent of their antioxidant capacity. mdpi.comnih.gov this compound, as a key redox-active metabolite, is central to this signaling function.
The regulation of 15-lipoxygenase activity is itself a profound modulation of a signaling pathway, as the lipid products of 15-LO can act as signaling molecules. nih.govnih.gov By inhibiting 15-LO, this compound effectively downregulates the signaling cascade that leads to iron-dependent cell death. nih.govresearchgate.net Furthermore, the redox cycling between the quinone and quinol forms can influence the cellular redox environment, which in turn affects numerous redox-sensitive signaling proteins and transcription factors. nih.govmdpi.com While much of the research on signaling has focused on alpha-tocopherol, which has been shown to inhibit protein kinase C (PKC) and modulate gene expression, the metabolic conversion to the quinone and quinol is an integral part of its biological life cycle. psu.edumdpi.com For instance, the oxidized form, alpha-tocopheryl quinone, has been identified as a potent anticoagulant through its inhibition of vitamin K-dependent carboxylase, demonstrating that metabolites of vitamin E possess specific signaling activities. drugbank.com These findings suggest that the biological effects of alpha-tocopherol are mediated not just by the parent molecule but by a concert of actions from its metabolic products, with this compound playing a critical, mechanistically-defined role in cytoprotective signaling. nih.govnih.gov
Influence on Protein Kinase Activity (e.g., Protein Kinase C)
Alpha-tocopherol, a well-studied form of Vitamin E, exerts notable regulatory effects on protein kinase C (PKC), a family of enzymes crucial for cellular signal transduction pathways that govern cell growth, differentiation, and apoptosis. taylorfrancis.com Research indicates that alpha-tocopherol can inhibit PKC activity. taylorfrancis.comnih.gov This inhibition is not due to a direct competitive interaction with the enzyme but rather through an indirect mechanism. nih.govplos.org
Studies have shown that alpha-tocopherol treatment of cells, such as vascular smooth muscle cells, leads to a time- and dose-dependent decrease in PKC activity. nih.gov This effect is specific to the alpha isoform of PKC (PKCα). nih.gov The underlying mechanism appears to involve the dephosphorylation of PKCα, which consequently leads to its deactivation. nih.gov Alpha-tocopherol is proposed to activate protein phosphatase 2A (PP2A), an enzyme that removes phosphate (B84403) groups from proteins. nih.govplos.org This activation of PP2A by alpha-tocopherol results in the dephosphorylation of PKCα, thereby reducing its enzymatic activity. nih.govplos.org Interestingly, this inhibitory effect is specific to alpha-tocopherol and is not replicated by beta-tocopherol, an analogue with similar antioxidant properties, highlighting a specific non-antioxidant function of alpha-tocopherol. nih.gov
The regulation of PKC by alpha-tocopherol has significant implications for cellular processes. For instance, the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis, is partly under the control of PKC. taylorfrancis.com By inhibiting PKC, alpha-tocopherol can modulate cell proliferation, a phenomenon that has been observed in various cell types including smooth muscle cells, monocytes, macrophages, and fibroblasts. taylorfrancis.complos.org
Interactive Data Table: Effect of Alpha-Tocopherol on Protein Kinase C
| Cell Type | Effect of Alpha-Tocopherol | Mechanism | Reference |
| Vascular Smooth Muscle Cells | Inhibition of proliferation | Inhibition of Protein Kinase C activity | taylorfrancis.com |
| Rat Aortic A7r5 Smooth Muscle Cells | Time- and dose-dependent inhibition of PKC | Dephosphorylation and deactivation of PKCα via activation of Protein Phosphatase 2A | nih.gov |
| Smooth Muscle Cells | Decreased PKC activity and phosphorylation | Diminution of PKC phosphorylation | nih.gov |
Regulation of Gene Expression Profiles
Alpha-tocopherol and its derivatives have been shown to modulate the expression of a wide array of genes, indicating a significant role in transcriptional regulation. nih.govnih.gov This regulation extends beyond its antioxidant capacity and points towards specific signaling pathways. The genes affected by tocopherols (B72186) can be categorized based on their functions. nih.gov
These categories include:
Uptake and Metabolism: Genes involved in the transport and breakdown of tocopherols, such as alpha-tocopherol transfer protein (α-TTP) and cytochrome P450 (CYP3A). nih.gov
Lipid Metabolism and Atherosclerosis: Genes like CD36, SR-BI, and SR-AI/II, which are associated with lipid uptake. nih.gov
Extracellular Matrix Proteins: Genes that code for proteins like tropomyosin and collagen (α1). nih.gov
Inflammation and Cell Adhesion: Genes such as E-selectin, ICAM-1, and various interleukins. nih.gov
Cell Signaling and Cycle Regulation: Genes including PPAR-gamma, cyclin D1, cyclin E, and Bcl2-L1. nih.gov
The mechanisms underlying this gene regulation are multifaceted. One proposed mechanism involves the modulation of protein kinase C (PKC) activity, which in turn affects transcription factors like NF-κB and AP-1. nih.gov Another pathway involves the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in metabolism and detoxification. nih.govnih.gov Furthermore, elements in gene promoters such as the antioxidant responsive element (ARE) and the transforming growth factor-beta responsive element (TGF-beta-RE) have also been implicated in tocopherol-mediated gene regulation. nih.gov Studies using gene chip technology have identified specific molecular targets of alpha-tocopherol, including the Christmas factor (involved in blood coagulation) and 5α-steroid reductase type 1, which are upregulated, while γ-glutamyl-cysteine synthetase (involved in glutathione (B108866) synthesis) is downregulated in response to alpha-tocopherol deficiency. researchgate.net Additionally, alpha-tocopherol has been found to regulate microRNAs, such as miRNA 122a and miRNA 125b, which are involved in lipid metabolism and inflammation, respectively. nih.govresearchgate.net
Interactive Data Table: Genes Regulated by Tocopherols
| Gene Category | Examples of Regulated Genes | Function | Regulation by Tocopherols | Reference |
| Uptake and Degradation | α-TTP, CYP3A | Tocopherol transport and metabolism | Up-regulated | nih.gov |
| Lipid Uptake and Atherosclerosis | CD36, SR-BI | Lipid transport | Down-regulated | nih.gov |
| Extracellular Proteins | Tropomyosin, Collagen(α1) | Structural components | Tropomyosin up-regulated, Collagen(α1) down-regulated | nih.gov |
| Inflammation and Cell Adhesion | E-selectin, ICAM-1, Interleukins | Immune response | Down-regulated | nih.gov |
| Cell Signaling and Cycle | PPAR-gamma, Cyclin D1, p27 | Cell growth and differentiation | PPAR-gamma and p27 up-regulated, Cyclin D1 down-regulated | nih.gov |
| Blood Coagulation | Christmas factor | Blood clotting | Up-regulated by deficiency | researchgate.net |
| Hormone Metabolism | 5α-steroid reductase type 1 | Testosterone conversion | Up-regulated by deficiency | researchgate.net |
| Glutathione Synthesis | γ-glutamyl-cysteinyl synthetase | Antioxidant synthesis | Down-regulated by deficiency | researchgate.net |
| MicroRNA | miRNA 122a, miRNA 125b | Lipid metabolism, inflammation | Down-regulated | nih.govresearchgate.net |
Interactions with Other Biological Molecules and Systems
Reciprocal Redox Interactions with Ascorbate (B8700270) and Glutathione
This compound, the oxidized form of alpha-tocopherol, participates in a crucial recycling system with other key antioxidants, notably ascorbate (Vitamin C) and glutathione. This interplay is fundamental to maintaining the cellular antioxidant defense network.
When alpha-tocopherol scavenges a lipid peroxyl radical, it becomes an alpha-tocopheroxyl radical. mdpi.com This radical can be reduced back to its active alpha-tocopherol form by ascorbate. nih.govskinident.world This regeneration of alpha-tocopherol by ascorbate allows a single molecule of alpha-tocopherol to neutralize multiple radical species. mdpi.com This synergistic interaction occurs even in complex systems like liposomal membranes, where ascorbate in the aqueous phase can regenerate membrane-bound alpha-tocopherol. nih.gov
Glutathione also plays a role in this antioxidant network. mdpi.com While the direct reduction of the alpha-tocopheroxyl radical by glutathione is less prominent than by ascorbate, glutathione is essential for regenerating ascorbate from its oxidized state, dehydroascorbate. mdpi.com This is facilitated by the enzyme dehydroascorbate reductase, which uses glutathione as a reducing agent. mdpi.com Therefore, glutathione indirectly contributes to the regeneration of alpha-tocopherol by maintaining the pool of reduced ascorbate. This interconnected pathway, often referred to as the ascorbate-glutathione cycle, is vital for protecting cells from oxidative damage. mdpi.com
Modulation of Lipid Peroxidation Processes
This compound is an oxidation product of alpha-tocopherol, which is a primary defender against lipid peroxidation. fao.org Lipid peroxidation is a chain reaction that damages cellular membranes by the oxidative degradation of polyunsaturated fatty acids. fao.orgcirad.fr Alpha-tocopherol effectively terminates this chain reaction by donating a hydrogen atom to lipid peroxyl radicals, thereby forming a stable lipid species and the relatively unreactive alpha-tocopheroxyl radical. mdpi.comfao.org
The Intricate Biosynthesis of this compound in Photosynthetic Organisms
This compound, a derivative of the vital lipid-soluble antioxidant alpha-tocopherol, plays a significant role in the redox chemistry of plant cells, particularly within the chloroplasts. Its formation is intrinsically linked to the biosynthetic pathway of tocopherols and the plant's response to environmental challenges. This article delves into the biosynthetic origins and regulatory mechanisms governing the production of this compound in biological systems.
Conversion Pathways of Alpha Tocopherol Quinol
Enzymatic Conversion
The conversion of alpha-tocopherol quinone to alpha-tocopherol quinol is an enzymatically catalyzed process. This reduction is a crucial step in the redox cycling of vitamin E, allowing for the regeneration of its antioxidant capacity. While the specific enzymes responsible for this conversion in mammalian systems are still under investigation, studies in plants have identified enzymes like tocopherol cyclase that are involved in the biosynthesis and interconversion of different tocopherol forms. uj.edu.plnih.govresearchgate.net In plants, the biosynthesis of tocopherols (B72186) involves a series of enzymatic steps, including the action of p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate (B1232598) phytyltransferase (HPT), and various methyltransferases. uj.edu.plnih.gov
In Vitro Research Models and Experimental Approaches
Cellular Models for Investigating Alpha-Tocopherol (B171835) Quinol Activity
A variety of cell-based models have been employed to explore the biological effects of α-TQ and α-THQ, ranging from antioxidant and anti-inflammatory actions to the regulation of cell death pathways.
Striatal Cell Lines (Q7 Cells): These cells have been instrumental in studying the role of vitamin E metabolites in preventing ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. nih.gov Research using Q7 striatal cells demonstrated that while alpha-tocopherol itself has protective effects, its metabolite, alpha-tocopherol hydroquinone (B1673460) (α-THQ), is a dramatically more potent inhibitor of ferroptosis. nih.gov In these models, alpha-tocopherol quinone (α-TQ) was shown to dose-dependently prevent the RSL3-induced cellular release of 15-hydroxyeicosatetraenoic acid (15-HETE), a product of 15-lipoxygenase activity, with a half-maximal inhibitory concentration (IC50) of approximately 0.6 μM. plos.org
Human Neuroblastoma Cells (SH-SY5Y): Neuronally differentiated SH-SY5Y cells serve as a model for neurodegenerative diseases and oxidative stress in the nervous system. mdpi.com Studies have utilized these cells to test the neuroprotective effects of various vitamin E homologues and their metabolites against damage induced by oxidative agents like hydrogen peroxide. mdpi.com
Fibroblast Models: The antiproliferative effects of alpha-tocopherol and its derivatives have been investigated in human Tenon's capsule fibroblasts. nih.gov These studies are relevant for understanding mechanisms that could prevent excessive scarring in clinical contexts. nih.gov
Macrophages: To study inflammatory responses, macrophages isolated from mice have been used. psu.edu These cells, when stimulated with lipopolysaccharide (LPS), produce prostaglandin (B15479496) E2 (PGE2), and different forms of tocopherol have been shown to inhibit this production, indicating anti-inflammatory activity. psu.edu
Table 1: Cellular Models and Key Findings for Alpha-Tocopherol Quinol/Hydroquinone
| Cell Model | Experimental Context | Key Finding Related to α-TQ/α-THQ | Reference |
|---|---|---|---|
| Striatal Cells (Q7) | Ferroptosis induced by RSL3 | α-THQ is a potent inhibitor of ferroptosis. α-TQ prevents the release of 15-HETE (IC50 ~0.6 μM). | nih.govplos.org |
| Human Neuroblastoma (SH-SY5Y) | H₂O₂-induced oxidative damage | Used to assess the neuroprotective potential of vitamin E metabolites against oxidative stress. | mdpi.com |
| Human Tenon's Capsule Fibroblasts | Cell proliferation studies | Demonstrated antiproliferative properties of α-tocopherol derivatives. | nih.gov |
Liposomal and Membrane Systems for Redox and Localization Studies
Liposomes and other artificial membrane systems are invaluable tools for studying the direct antioxidant activity of lipophilic compounds like α-THQ. These models mimic the lipid bilayer of cell membranes, allowing for precise control over composition and oxidative triggers.
Phosphatidylcholine Liposomes: These are widely used to assess antioxidant capacity. Studies have shown that both α-TQ and α-THQ can inhibit lipid peroxidation induced by systems like ascorbate (B8700270)/Fe2+ in liposomes. nih.gov However, research consistently demonstrates that the reduced form, α-THQ, is significantly more effective at this inhibition than the oxidized α-TQ. nih.gov In some experimental setups, α-THQ and plastoquinol were found to be more active than both ubiquinol (B23937) and alpha-tocopherol in preventing lipid peroxidation. jst.go.jp
Submitochondrial Particles: These preparations from rat liver mitochondria provide a more complex membrane environment. In ubiquinone-depleted submitochondrial particles, α-TQ was shown to protect against lipid peroxidation, but only in the presence of a respiratory chain substrate like succinate, suggesting that it must be reduced to α-THQ by the mitochondrial electron transport chain to exert its antioxidant effect. nih.gov
Localization and Interaction Studies: Electron spin resonance (ESR) spectroscopy has been used to determine the location of tocopheroxyl radicals within membrane systems. nih.gov These studies suggest that the radical is located deep within the lipophilic domain of the liposomal membrane, shielded from aqueous reducing agents. nih.govnih.gov Fluorescence studies have also been employed to follow the oxidation of α-THQ and other prenylquinols within liposomal membranes during sonication-induced free radical generation. tandfonline.com
Table 2: Antioxidant Activity of α-Tocopherol Quinol/Hydroquinone in Model Membrane Systems
| Model System | Oxidative Inducer | Primary Outcome | Reference |
|---|---|---|---|
| Liposomes | Ascorbate/Fe²+ | α-THQ is a much more effective inhibitor of lipid peroxidation than α-TQ. | nih.gov |
| Submitochondrial Particles | Cumene hydroperoxide | α-TQ requires reduction by respiratory substrates (e.g., succinate) to protect against peroxidation. | nih.gov |
| Egg Yolk Lecithin Liposomes | Sonication (generates free radicals) | The order of oxidation was determined for various prenylquinols, including α-TQH₂. | tandfonline.com |
Studies on Molecular Interactions with Therapeutic Agents and Other Xenobiotics
The metabolic pathways that handle alpha-tocopherol and its derivatives can overlap with those that process drugs and other foreign compounds (xenobiotics), leading to potential interactions.
Modulation of Xenobiotic Metabolism: High dietary levels of alpha-tocopherol have been shown to modulate the expression of genes involved in hepatic xenobiotic pathways in mice. nih.gov This includes Phase I, II, and III genes, which encode for proteins like cytochrome P450s and transporters responsible for metabolizing and eliminating a wide range of compounds. This modulation suggests that high vitamin E intake could alter the metabolism and efficacy of certain therapeutic drugs. nih.gov
Interaction with Vitamin K: A long-standing observation is the interaction between vitamin E and vitamin K. researchgate.net High doses of alpha-tocopherol can interfere with vitamin K's role in blood clotting. Proposed mechanisms include competition for enzymes involved in the conversion of vitamin K1 to its active form (MK-4) or increased metabolism and excretion of vitamin K forms via xenobiotic pathways. researchgate.net
Interactions with Specific Drugs: In vitro studies and clinical observations have suggested potential interactions between high-dose vitamin E and several drugs. These include the anticoagulant warfarin (B611796), the antiplatelet agent aspirin, the chemotherapy drug tamoxifen, and the immunosuppressant cyclosporine A. nih.gov For instance, vitamin E may increase the anticoagulant activities of warfarin and the antiplatelet effects of aspirin. nih.govdrugbank.com It has also been noted that the serum concentration of the chemotherapy drug doxorubicin (B1662922) can be decreased when combined with vitamin E. drugbank.com
Pregnane (B1235032) X Receptor (PXR): Alpha-tocopherol can interfere with the activation of the pregnane X receptor (PXR) by vitamin K. researchgate.net PXR is a nuclear receptor that regulates the transcription of key drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), further highlighting a molecular basis for nutrient-drug interactions. researchgate.net
Future Directions and Emerging Research Avenues
Elucidation of Novel Regulatory Functions Beyond Established Antioxidant Actions
While alpha-tocopherol (B171835) is primarily known for its antioxidant properties, recent studies suggest that its metabolites, including alpha-tocopherol quinol, may possess non-antioxidant functions, such as modulating signal transduction pathways and gene expression. nih.govnih.gov Research has shown that alpha-tocopherol can influence the activity of key enzymes like protein kinase C and phosphatidylinositol 3-kinase, which are central to cellular signaling. nih.gov This modulation can, in turn, affect a variety of cellular processes, including proliferation and inflammation. nih.gov
Future research will likely focus on determining whether this compound shares these capabilities or possesses unique regulatory roles. Investigations into its potential to interact with transcription factors and nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), are warranted. nih.govmdpi.commdpi.com Studies have already indicated that tocopherols (B72186) can regulate a wide array of genes involved in lipid metabolism, inflammation, and cell cycle control. nih.govresearchgate.net Understanding how this compound contributes to this regulatory network could reveal novel therapeutic targets for various diseases. For instance, studies in bovine cells have shown that alpha-tocopherol can alter the expression of genes central to lipid metabolism, such as those mediated by sterol regulatory element-binding proteins (SREBPs). nih.gov
Moreover, the arylating potential of quinone electrophiles derived from certain vitamin E forms suggests a capacity to modify proteins and other biological molecules, thereby influencing their function. nih.gov Elucidating the specific protein targets of this compound and the functional consequences of these interactions will be a key area of future research.
Development of Advanced Analytical Techniques for Comprehensive Metabolome Profiling
A deeper understanding of this compound's biological functions is intrinsically linked to the ability to accurately and sensitively measure its presence and dynamics within complex biological systems. The development of advanced analytical techniques is, therefore, a critical research avenue. Mass spectrometry-based approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of vitamin E and its metabolites. nih.govresearchgate.net
Recent advancements in ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) offer enhanced resolution and sensitivity for identifying and quantifying alpha-tocopherol and its oxidation products, including alpha-tocopheryl quinone. nih.govresearchgate.net These methods allow for the simultaneous analysis of multiple vitamin E metabolites, providing a more comprehensive picture of the vitamin E metabolome. mdpi.com
Future efforts will likely focus on refining these techniques to achieve even lower detection limits and higher throughput. mdpi.com The development of stable isotope dilution methods, for instance, has significantly improved the accuracy and precision of quantifying alpha-tocopherol and its metabolites in human serum. mdpi.com Furthermore, the application of metabolomics, which aims to identify and quantify all small molecules within a biological system, will be instrumental in uncovering novel metabolites and metabolic pathways related to this compound. nih.govnih.gov This will enable researchers to build a more complete profile of the vitamin E metabolome and its response to various physiological and pathological conditions. nih.gov
Table 1: Advanced Analytical Techniques for this compound and Related Metabolites
| Analytical Technique | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity and specificity for quantification of vitamin E and its metabolites. nih.govresearchgate.net | Enables simultaneous quantification of multiple vitamin E metabolites in various biological matrices. nih.gov |
| UPLC-Q-TOF-MS | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | High resolution and mass accuracy for identification of known and unknown metabolites. nih.govresearchgate.net | Identification of alpha-tocopheryl quinone and other oxidation products of alpha-tocopherol. nih.gov |
| Stable Isotope Dilution Analysis | Use of isotopically labeled internal standards for precise quantification. | High accuracy and precision in quantification. mdpi.com | Improved quantification of alpha-tocopherol and its metabolites in human serum. mdpi.com |
| Metabolomics | Comprehensive analysis of all small molecules in a biological sample. | Provides a global view of metabolic changes and can identify novel metabolites and pathways. nih.govnih.gov | Discovery of novel urinary metabolites of alpha-tocopherol in humans and mice. nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
To achieve a holistic understanding of the biological roles of this compound, it is essential to move beyond single-molecule analyses and embrace a systems-level approach. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complex interactions and networks in which this compound is involved.
Nutrigenomics, the study of how nutrients interact with the genome to influence gene expression, is a particularly relevant field. nih.gov By combining metabolomic data on this compound levels with genomic information, researchers can identify genetic variations that influence its metabolism and, consequently, its biological effects. nih.govtmc.edu For example, polymorphisms in genes encoding for enzymes involved in vitamin E metabolism, such as cytochrome P450s, could impact the production and clearance of this compound. researchgate.netrsc.org
Integrating metabolomic profiles with transcriptomic data can reveal how changes in this compound concentrations correlate with alterations in gene expression patterns. mdpi.com This can help to identify the signaling pathways and cellular processes that are modulated by this compound. nih.gov Furthermore, combining these datasets with proteomic analyses can provide insights into the downstream effects on protein expression and function.
Ultimately, a multi-omics approach will enable the construction of comprehensive biological models that describe the intricate interplay between this compound, genetic factors, and various physiological and pathological states. researchgate.net This systems-level understanding will be crucial for elucidating its precise mechanisms of action and for identifying its potential as a biomarker or therapeutic agent.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| alpha-Tocopherol |
| This compound |
| alpha-Tocopheryl quinone |
| Carboxyethylhydroxychroman |
| 13′-hydroxychromanol |
| 13′-carboxychromanol |
Q & A
Q. What is the biochemical role of alpha-tocopherol quinol in antioxidant mechanisms, and how does it differ from other vitamin E derivatives?
this compound acts as a lipid-soluble antioxidant by donating hydrogen atoms to terminate free radical chain reactions in lipid membranes. Unlike alpha-tocopherol, which is oxidized to tocopheryl quinone, the quinol form exhibits enhanced radical-scavenging activity due to its reduced state. Comparative studies show that this compound is 2–3 times more effective than ubiquinol in inhibiting lipid peroxidation in vitro . Methodologically, its activity is quantified via spectrophotometric assays measuring lipid hydroperoxide formation or oxygen radical absorbance capacity (ORAC).
Q. How can researchers detect and quantify this compound in biological samples?
Detection requires separation techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection. For plasma/serum samples, liquid-liquid extraction using hexane:ethanol (4:1 v/v) is recommended to isolate lipid-soluble compounds. Quantification standards should include synthetic this compound, and validation should address recovery rates (ideally >85%) and interference from coexisting antioxidants like gamma-tocopherol . Recent protocols also use LC-MS/MS for higher specificity, with a limit of detection (LOD) of 0.1 ng/mL in human serum .
Q. What experimental models are suitable for studying this compound’s protective effects against oxidative stress?
In vitro models include liposome membranes or cultured hepatocytes exposed to pro-oxidants (e.g., H₂O₂ or Fe²⁺/ascorbate). In vivo, rodent models of ethanol-induced oxidative damage (e.g., pancreatic or duodenal mucosa injury) are well-documented. For example, oral administration of 2.5 mg/kg this compound in rats reduced ethanol-induced lipid peroxidation by 40% compared to controls, validated via malondialdehyde (MDA) assays .
Advanced Research Questions
Q. How do metabolic pathways involving cytochrome P450 enzymes influence this compound’s stability and bioactivity?
Cytochrome P450 (CYP450) catalyzes the decomposition of quinol intermediates via ipso-substitution reactions. Thermodynamic studies reveal that electronegative substituents on quinol intermediates favor type I ipso-substitution (exothermic elimination of -COOH), whereas type II pathways dominate in redox-dynamic environments. Researchers must account for CYP450 isoform specificity (e.g., CYP3A4 vs. CYP1A2) and use computational modeling (DFT calculations) to predict decomposition pathways .
Q. How should contradictory data on this compound’s antioxidant efficacy be resolved in cross-study comparisons?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or sample purity. For instance, studies reporting lower activity may use impure quinol preparations contaminated with tocopheryl quinone. To resolve this:
Q. What experimental design considerations are critical for investigating this compound’s synergy with other antioxidants?
Dose-response matrices and isobolographic analysis are essential. For example, in a study combining this compound with quercetin, synergistic effects on ethanol-induced injury were observed at a 1:20 molar ratio (2.5 mg/kg quinol + 50 mg/kg quercetin). Controls must include single-agent groups and vehicle-treated cohorts. Biochemical endpoints should include glutathione peroxidase (GPx) activity and protein carbonyl content .
Q. How can researchers address the limited bioavailability of this compound in translational studies?
Nanoparticle encapsulation (e.g., PLGA matrices) improves bioavailability by enhancing intestinal absorption. A recent study achieved 90% entrapment efficiency using a 10% theoretical loading of this compound in PLGA nanoparticles, with sustained release over 72 hours in vitro. Characterization requires dynamic light scattering (DLS) for size distribution (PDI <0.2) and zeta potential measurements (−20 to −30 mV for colloidal stability) .
Q. What statistical approaches are recommended for analyzing nonlinear relationships between this compound levels and health outcomes?
Multivariate linear regression with spline functions or generalized additive models (GAMs) can capture nonlinear associations. For example, a study on blood pressure and alpha-tocopherol levels used smooth curve analysis to identify threshold effects, revealing a linear correlation above 12 µM serum concentration . Mendelian randomization (IVW method) is also valuable for causal inference in epidemiological data .
Methodological Guidelines for Reproducibility
- Quality Control: Use the Newcastle-Ottawa Scale (NOS) to assess cohort studies for selection bias and comparability .
- Data Transparency: Publish raw datasets for lipid peroxidation assays (e.g., MDA levels) and nanoparticle characterization (size, PDI) in supplementary materials .
- Ethical Reporting: Disclose conflicts of interest and adhere to journal guidelines for dual-language abstracts (Arabic/English) in region-specific publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
